molecular formula C8H12ClNOS B164182 2-Thiothinone hydrochloride CAS No. 54817-67-3

2-Thiothinone hydrochloride

Cat. No.: B164182
CAS No.: 54817-67-3
M. Wt: 205.71 g/mol
InChI Key: BIZHFBWZOILAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiothinone (hydrochloride) is a synthetic compound categorized as a thiophene derivative. It is structurally related to methcathinone, with the phenyl group replaced by a thiophene group. This compound is primarily used as an analytical reference standard in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiothinone (hydrochloride) involves the reaction of 2-thiophenecarboxaldehyde with methylamine and a reducing agent to form the intermediate 2-(methylamino)-1-(thiophen-2-yl)propan-1-one. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scaled-up reaction conditions and optimized yields .

Chemical Reactions Analysis

Types of Reactions: 2-Thiothinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Background

  • Chemical Formula : C₈H₁₁NOS
  • Molar Mass : 169.24 g/mol
  • CAS Number : 54817-67-3

2-Thiothinone is a β-keto-substituted analog of methiopropamine, structurally related to methcathinone but with a thiophene substitution instead of a phenyl group. It has been identified as a designer drug and is associated with stimulant effects similar to other members of the cathinone family.

Psychoactive Substance Research

2-Thiothinone hydrochloride is primarily studied within the context of novel psychoactive substances (NPS). Its stimulant properties have led to investigations into its pharmacokinetics, mechanisms of action, and potential health risks associated with its use.

  • Case Study : A study highlighted the identification of thiothinone in seized products, emphasizing its emergence as a new designer drug on the illicit market. The research involved analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to characterize the compound's profile in biological samples from users .

Forensic Toxicology

In forensic toxicology, 2-thiothinone is significant for its role in drug testing and identification in post-mortem analyses. The compound has been detected in various biological matrices, which aids in understanding the implications of its use.

  • Application : Toxicological screenings often utilize advanced analytical methods to detect 2-thiothinone among other synthetic cathinones, facilitating investigations into overdose cases or fatalities linked to NPS consumption .

Health Implications

Research indicates that 2-thiothinone may present various health risks, similar to other synthetic stimulants. Users have reported symptoms ranging from euphoria and increased energy to severe adverse effects such as agitation, hallucinations, and cardiovascular complications.

  • Clinical Observations : Reports have documented cases of acute intoxication linked to synthetic cathinones, including 2-thiothinone, where symptoms included tachycardia, hypertension, and hyperthermia .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Psychoactive Substance ResearchInvestigating pharmacokinetics and health risks associated with NPS useIdentification in seized products; stimulant effects documented
Forensic ToxicologyDetection in biological samples during toxicological screeningsDetected in overdose cases; significant for post-mortem analysis
Health ImplicationsAssessment of acute effects and long-term health risksReports of severe symptoms linked to use; risk of dependence noted

Mechanism of Action

The mechanism of action of 2-Thiothinone (hydrochloride) involves its interaction with neurotransmitter systems, particularly norepinephrine and dopamine reuptake inhibition. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The molecular targets include norepinephrine and dopamine transporters .

Comparison with Similar Compounds

    Methcathinone: A stimulant with a phenyl group instead of a thiophene group.

    Methiopropamine: A non-ketone counterpart of 2-Thiothinone.

    α-Pyrrolidinopentiothiophenone (α-PVT): Another thiophene-based stimulant

Uniqueness: 2-Thiothinone (hydrochloride) is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties compared to its phenyl-based analogs. This structural difference influences its reactivity and interaction with biological targets .

Biological Activity

2-Thiothinone hydrochloride, also known as β-ketomethiopropamine (βk-MPA), is a synthetic compound related to methiopropamine and methcathinone. Its structural modifications include the substitution of the phenyl group with a thiophene ring, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, toxicity, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₁NOS
  • Molar Mass : 169.24 g·mol⁻¹

This compound exhibits stimulant properties primarily through its interaction with monoamine transporters. It is hypothesized to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby increasing their extracellular concentrations. This mechanism is similar to other synthetic cathinones, which are known to elicit psychostimulant effects by modulating monoamine signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : It crosses the blood-brain barrier due to its lipophilicity.
  • Metabolism : Metabolized primarily through phase I and phase II metabolic pathways involving cytochrome P450 enzymes. Metabolites may retain pharmacological activity, contributing to the compound's effects .
  • Excretion : Primarily excreted in urine as both unchanged drug and metabolites.

Toxicity and Adverse Effects

Research indicates that this compound can lead to significant toxicity, particularly at higher doses. Common adverse effects reported include:

  • Psychiatric Symptoms : Anxiety, hallucinations, and psychosis.
  • Cardiovascular Issues : Tachycardia, hypertension, and potential cardiac arrest.
  • Neurological Effects : Hyperthermia and seizures have been documented in cases of overdose .

Case Studies

  • Case Study 1 : A retrospective analysis of emergency department visits revealed that patients using βk-MPA exhibited symptoms consistent with serotonin syndrome, including hyperthermia and agitation. Blood concentrations ranged from 1.0 to 52.5 ng/ml, correlating with severe clinical manifestations .
  • Case Study 2 : A forensic investigation into synthetic cathinones highlighted fatalities associated with high doses of βk-MPA. Autopsy results indicated significant neurotoxic effects, including gliosis and neuronal damage .

Potential Therapeutic Applications

Despite its risks, there is ongoing research into the therapeutic potential of compounds like this compound in controlled settings. Its stimulant properties suggest possible applications in treating conditions such as ADHD or narcolepsy; however, extensive clinical trials are necessary to establish safety and efficacy.

Comparative Analysis of Biological Activity

CompoundMechanism of ActionToxicity ProfileClinical Applications
2-ThiothinoneMonoamine reuptake inhibitionHigh (anxiety, tachycardia)Potential ADHD treatment
MethiopropamineSimilar to βk-MPAModerate (mild euphoria)Recreational use
MethcathinoneStimulant effect via dopamineHigh (severe cardiovascular risk)Limited therapeutic use

Properties

IUPAC Name

2-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-6(9-2)8(10)7-4-3-5-11-7;/h3-6,9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZHFBWZOILAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CS1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54817-67-3
Record name 2-Thiothinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054817673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-THIOTHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B89R109LG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiothinone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Thiothinone hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Thiothinone hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Thiothinone hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Thiothinone hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Thiothinone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.